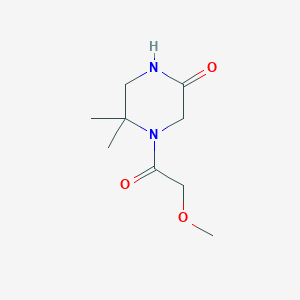![molecular formula C16H27N3O2 B6708604 2-Ethoxy-1-[4-(2-propylpyrazol-3-yl)piperidin-1-yl]propan-1-one](/img/structure/B6708604.png)
2-Ethoxy-1-[4-(2-propylpyrazol-3-yl)piperidin-1-yl]propan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Ethoxy-1-[4-(2-propylpyrazol-3-yl)piperidin-1-yl]propan-1-one is a synthetic organic compound that has garnered interest in various fields of scientific research This compound features a piperidine ring substituted with a pyrazole moiety, which is further functionalized with an ethoxy group and a propyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethoxy-1-[4-(2-propylpyrazol-3-yl)piperidin-1-yl]propan-1-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the condensation of a hydrazine derivative with a 1,3-diketone.
Substitution on the Piperidine Ring: The pyrazole derivative is then reacted with a piperidine precursor under suitable conditions to introduce the pyrazole moiety onto the piperidine ring.
Introduction of the Ethoxy Group: The ethoxy group is introduced via an alkylation reaction using an appropriate ethylating agent.
Final Functionalization: The propyl chain is added through a substitution reaction, completing the synthesis of the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-Ethoxy-1-[4-(2-propylpyrazol-3-yl)piperidin-1-yl]propan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or sulfonates in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
2-Ethoxy-1-[4-(2-propylpyrazol-3-yl)piperidin-1-yl]propan-1-one has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacologically active compound, possibly targeting specific receptors or enzymes.
Biological Studies: The compound may be used in studies involving cell signaling pathways or metabolic processes.
Industrial Applications: It can be a precursor or intermediate in the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of 2-Ethoxy-1-[4-(2-propylpyrazol-3-yl)piperidin-1-yl]propan-1-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or ion channels, leading to modulation of biological pathways. The exact mechanism can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 2-Ethoxy-1-[4-(2-methylpyrazol-3-yl)piperidin-1-yl]propan-1-one
- 2-Ethoxy-1-[4-(2-ethylpyrazol-3-yl)piperidin-1-yl]propan-1-one
Uniqueness
2-Ethoxy-1-[4-(2-propylpyrazol-3-yl)piperidin-1-yl]propan-1-one is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the propyl group on the pyrazole ring may confer distinct pharmacokinetic and pharmacodynamic properties compared to its analogs.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
2-ethoxy-1-[4-(2-propylpyrazol-3-yl)piperidin-1-yl]propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H27N3O2/c1-4-10-19-15(6-9-17-19)14-7-11-18(12-8-14)16(20)13(3)21-5-2/h6,9,13-14H,4-5,7-8,10-12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDBWTINBHQIHQR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=CC=N1)C2CCN(CC2)C(=O)C(C)OCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H27N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.40 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[(1-acetylpyrrolidin-3-yl)methyl]-3-ethoxy-N-methylbenzenesulfonamide](/img/structure/B6708529.png)
![N-[(4-cyclopropylmorpholin-2-yl)methyl]-3-ethoxybenzenesulfonamide](/img/structure/B6708533.png)
![[3-(5,6,7,8-Tetrahydroimidazo[1,5-a]pyridin-3-yl)piperidin-1-yl]-(1,3-thiazol-4-yl)methanone](/img/structure/B6708535.png)
![2-[(4-Benzylsulfonylmorpholin-2-yl)methyl-methylamino]acetamide](/img/structure/B6708537.png)
![4-[6-[4-[2-(2-Methylpropoxy)ethyl]piperazin-1-yl]pyrimidin-4-yl]morpholine](/img/structure/B6708565.png)
![[3,3-Dimethyl-1-oxo-1-[3-(phenylsulfanylmethyl)pyrrolidin-1-yl]butan-2-yl]urea](/img/structure/B6708577.png)


![3-[Ethyl-[(2-fluoro-5-methylphenyl)methyl-methylsulfamoyl]amino]-2-methylpropanenitrile](/img/structure/B6708591.png)
![[4-(4-bromophenyl)piperidin-1-yl]-(1H-pyrazol-5-yl)methanone](/img/structure/B6708607.png)

![N-(2-cyanoethyl)-N-(2-methoxyethyl)-8-oxo-2,7-diazaspiro[4.4]nonane-2-sulfonamide](/img/structure/B6708619.png)


